2,7-Dimethylquinolin-5-amine

Lipophilicity Drug Design Physicochemical Properties

Medicinal chemistry programs require precise regioisomeric control: substituting 2,7-Dimethylquinolin-5-amine with 2,6- or 2,8-analogs alters LogP (2.3 vs 2.43) and sterics, invalidating SAR data. This ≥95% pure building block provides: - XlogP 2.3 for lipophilic efficiency optimization - Single HBD for Buchwald-Hartwig or amide coupling - Rule-of-5 compliant fragment (MW 172.23) Ship globally for immediate R&D use.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
Cat. No. B11917540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylquinolin-5-amine
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=CC(=C2C=C1)N)C
InChIInChI=1S/C11H12N2/c1-7-5-10(12)9-4-3-8(2)13-11(9)6-7/h3-6H,12H2,1-2H3
InChIKeyDJCMWHWEHPRBCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylquinolin-5-amine: Physicochemical Profile and Isomeric Differentiation


2,7-Dimethylquinolin-5-amine (CAS 1378259-69-8) is a disubstituted 5-aminoquinoline scaffold with a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . It is commercially available as a research chemical with a minimum purity specification of 95% . The compound features a quinoline core with methyl substituents at the 2- and 7-positions and a primary amine at the 5-position. This specific substitution pattern distinguishes it from other commercially available dimethylquinolin-5-amine regioisomers, such as the 2,6-dimethyl and 2,8-dimethyl variants, which can exhibit different computed physicochemical properties . It is primarily utilized as a synthetic building block in medicinal chemistry for the generation of screening libraries and structure-activity relationship (SAR) exploration .

Risks of Generic Isomer Substitution in Research


In the context of a defined medicinal chemistry program, generic substitution of 2,7-Dimethylquinolin-5-amine with a closely related regioisomer like 2,6-Dimethylquinolin-5-amine or the unsubstituted 5-Aminoquinoline is highly inadvisable without rigorous re-validation. Minor positional changes of methyl substituents on the quinoline core alter its computed lipophilicity (XlogP), steric environment around the reactive amine handle, and electronic distribution within the heteroaromatic ring [1]. These factors directly impact key structure-activity and structure-property relationships, such as target binding, metabolic stability, and the efficiency of downstream synthetic transformations . Sourcing the exact, specified isomer ensures the integrity of SAR data and the reproducibility of synthetic protocols, preventing costly project divergence.

Quantitative Differentiation from Closest Isomeric Analogs


Computed Lipophilicity: 2,7-Dimethyl vs. 2,6-Dimethyl Isomer

The computed partition coefficient (LogP) provides a quantifiable differentiation point between positional isomers. 2,7-Dimethylquinolin-5-amine has a reliably computed XlogP of 2.3 . This differs from the commercially available 2,6-dimethyl isomer (CAS 116632-59-8), which has a computed LogP of 2.43 reported by another supplier . The lower lipophilicity of the 2,7-isomer suggests a different pharmacokinetic profile and solubility behavior, making it the preferred building block when lower LogP is a requirement for a lead series.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen-Bond Donor Capacity: Primary vs. Tertiary Amine

A critical functional group distinction exists between 2,7-Dimethylquinolin-5-amine and its commercially available N,N-dimethyl analog (CAS 42464-77-7). 2,7-Dimethylquinolin-5-amine is a primary amine with one hydrogen bond donor (HBD) . In contrast, N,N-dimethylquinolin-5-amine is a tertiary amine with zero HBDs . This defines their use in completely different chemical contexts: the primary amine is required for reactions like amide coupling or reductive amination, while the tertiary amine is not.

Hydrogen Bonding Fragment-Based Drug Discovery Chemical Biology

Verified Purity and Storage Specifications for Procurement

The compound's utility as a research input is defined by a verifiable commercial specification. It is supplied with a minimum purity of 95% and a clear long-term storage condition (cool, dry place) by a specific vendor, AKSci . This provides a concrete procurement baseline, in contrast to other isomers which may be sold under vague or undisclosed specifications without explicit storage guidance. This defined purity standard allows for direct calculation of reagent equivalents in synthesis without the risk associated with uncharacterized stocks.

Reproducibility CRO Services Chemical Procurement

Optimal Application Scenarios in Scientific Procurement


Lead Optimization via Directed Library Synthesis

A medicinal chemistry team requiring a primary aryl amine handle with a specific low lipophilicity profile for the synthesis of a focused amide library will find 2,7-Dimethylquinolin-5-amine to be a cost-effective and defined starting material. Its computed XlogP of 2.3 serves as the basis for selecting it over the slightly more lipophilic 2,6-dimethyl isomer (LogP 2.43) to improve the overall lipophilic efficiency (LipE) of the final compounds .

Establishing SAR for Target Engagement

For a program investigating quinoline-based kinase or receptor inhibitors, the exact 2,7-dimethyl substitution pattern is critical for establishing SAR. A researcher must use this specific isomer and compare it directly against the 2,8-dimethyl isomer to probe the steric and electronic tolerance of a hydrophobic pocket. The defined purity (≥95%) ensures that any observed difference in biological activity is due to the structural change and not impurities .

Synthetic Methodology Development with a Standardized Substrate

A process chemistry or methodology lab developing new catalytic amination reactions (e.g., Buchwald-Hartwig coupling) can use 2,7-Dimethylquinolin-5-amine as a standardized, bifunctional test substrate. Its single HBD allows for unequivocal reaction monitoring (unlike the N,N-dimethyl analog), and the defined 95% purity eliminates purification variables when benchmarking catalyst efficiency and scope .

Fragment-Based Drug Discovery Screening Deck Assembly

In a fragment-based screening campaign, 2,7-Dimethylquinolin-5-amine can serve as a rule-of-5 compliant fragment (MW 172.23 Da, XlogP 2.3, HBD 1) designed to probe a specific hydrogen-bonding interaction with a target. Its computed properties differentiate it from unsubstituted 5-aminoquinoline (higher lipophilicity) and the N,N-dimethyl analog (no HBD), allowing it to target sub-pockets that require both a hydrogen bond donor and specific hydrophobic contacts .

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